molecular formula C15H8Br2ClNO B10896034 3,5-Bis(4-bromophenyl)-4-chloroisoxazole

3,5-Bis(4-bromophenyl)-4-chloroisoxazole

Cat. No.: B10896034
M. Wt: 413.49 g/mol
InChI Key: QFALJZXSKQIAJG-UHFFFAOYSA-N
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Description

3,5-Bis(4-bromophenyl)-4-chloroisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of two 4-bromophenyl groups and one chloro group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(4-bromophenyl)-4-chloroisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(4-bromophenyl)-4-chloroisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,5-Bis(4-bromophenyl)-4-chloroisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,5-Bis(4-bromophenyl)-4-chloroisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(4-fluorophenyl)-4-chloroisoxazole
  • 3,5-Bis(4-bromophenyl)-1-(2-chlorophenyl)-4-methyl-1H-pyrazole
  • 3,5-Bis(4-bromophenyl)-[1,2,4]triazole

Uniqueness

3,5-Bis(4-bromophenyl)-4-chloroisoxazole is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H8Br2ClNO

Molecular Weight

413.49 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1,2-oxazole

InChI

InChI=1S/C15H8Br2ClNO/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H

InChI Key

QFALJZXSKQIAJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NO2)C3=CC=C(C=C3)Br)Cl)Br

Origin of Product

United States

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